N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O4S2 and its molecular weight is 387.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
This compound has been shown to activate GIRK channels, influencing cell function . The activation of these channels can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It exerts its effects at the molecular level, potentially through binding interactions with these channels, leading to their activation .
Dosage Effects in Animal Models
Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a pyrazole ring, and a dioxidotetrahydrothiophene moiety. Its molecular formula is C15H18FN3O4S2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound's structure includes several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for antibacterial properties.
- Pyrazole Ring : Associated with various pharmacological effects including anti-inflammatory and anticancer activities.
- Dioxidotetrahydrothiophene Moiety : Imparts stability and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Activity
Studies have shown that compounds containing pyrazole and sulfonamide functionalities can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways are under investigation, but preliminary data suggest it may affect cell cycle regulation and apoptosis in cancer cells.
2. Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Enzyme Inhibition
Research has indicated that similar compounds can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Research Findings
Recent studies have explored the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Modulation of inflammatory cytokines | |
Enzyme inhibition | Inhibition of COX enzymes |
Case Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-10-7-12(16)3-4-14(10)25(22,23)18-15-8-11(2)17-19(15)13-5-6-24(20,21)9-13/h3-4,7-8,13,18H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZSIOCMOXNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.